Ethyl 3-amino-5-(methylthio)pentanoate
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Overview
Description
Ethyl 3-amino-5-(methylthio)pentanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is particularly interesting due to its unique structure, which includes an amino group and a methylthio group attached to a pentanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-5-(methylthio)pentanoate can be synthesized through the esterification of 3-amino-5-(methylthio)pentanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of the starting materials to the ester product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-(methylthio)pentanoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-amino-5-(methylthio)pentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-(methylthio)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active acid form. The methylthio group may also play a role in modulating the compound’s activity by interacting with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Ethyl 3-amino-5-(methylthio)pentanoate can be compared with other similar compounds, such as:
Ethyl 3-amino-5-(methylthio)butanoate: Similar structure but with a shorter carbon chain.
Ethyl 3-amino-5-(ethylthio)pentanoate: Similar structure but with an ethylthio group instead of a methylthio group.
Ethyl 3-amino-5-(methylthio)hexanoate: Similar structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which can influence its reactivity and interactions in various applications .
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
ethyl 3-amino-5-methylsulfanylpentanoate |
InChI |
InChI=1S/C8H17NO2S/c1-3-11-8(10)6-7(9)4-5-12-2/h7H,3-6,9H2,1-2H3 |
InChI Key |
IUOGKHWXMHRCFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CCSC)N |
Origin of Product |
United States |
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